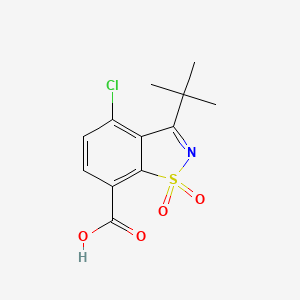
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a carboxylic acid group attached to the benzisothiazole ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the isothiazole ring. Benzisothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzenesulfonamide with a suitable chlorinating agent can lead to the formation of the benzisothiazole ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions. For instance, tert-butyl chloride can be used as an alkylating agent in the presence of a base to introduce the tert-butyl group at the desired position.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions. For example, the reaction of the corresponding benzisothiazole derivative with carbon dioxide in the presence of a base can lead to the formation of the carboxylic acid group.
Oxidation: The oxidation of the sulfur atom to form the 1,1-dioxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on improving yield, purity, and cost-effectiveness. Large-scale production may also involve the use of continuous flow reactors and automated processes to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can participate in carboxylation reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Carboxylation: Carbon dioxide, bases such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thio derivatives
Carboxylation: Esters, amides
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: Benzisothiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new agrochemicals, dyes, and polymers with enhanced properties.
作用机制
The mechanism of action of 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of cellular processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
相似化合物的比较
Similar Compounds
3-Chloro-1,2-benzisothiazole: This compound shares the benzisothiazole core structure but lacks the tert-butyl and carboxylic acid groups.
4-Chloro-1,2-benzisothiazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1,2-Benzisothiazole-3-carboxylic acid: This compound lacks the chlorine and tert-butyl groups but retains the benzisothiazole core and carboxylic acid group.
Uniqueness
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is unique due to the presence of the tert-butyl group, chlorine atom, and carboxylic acid group at specific positions on the benzisothiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-12(2,3)10-8-7(13)5-4-6(11(15)16)9(8)19(17,18)14-10/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQNKWYACSAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
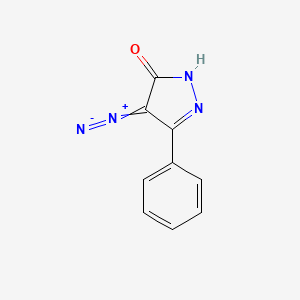
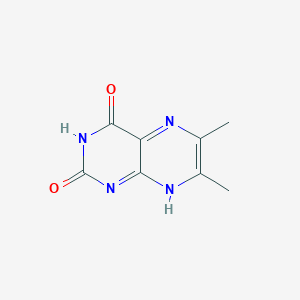
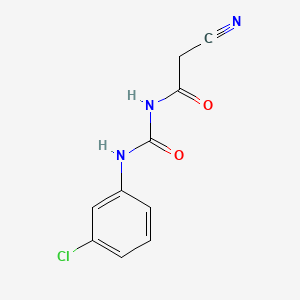
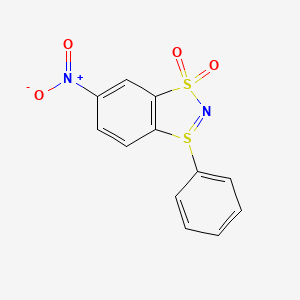
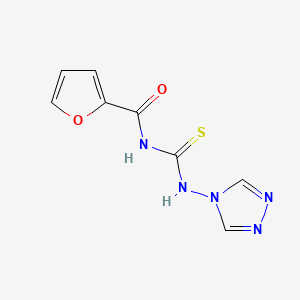
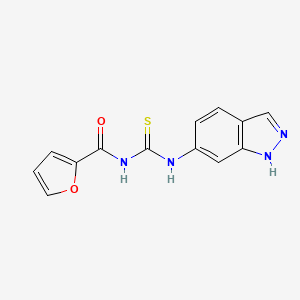
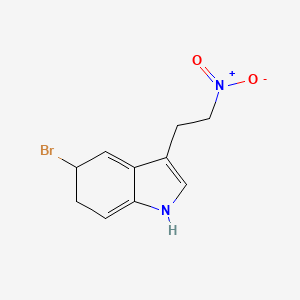
![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)
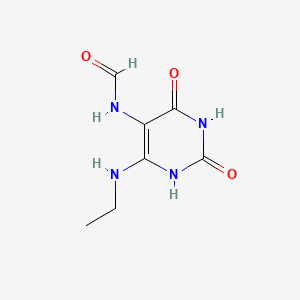
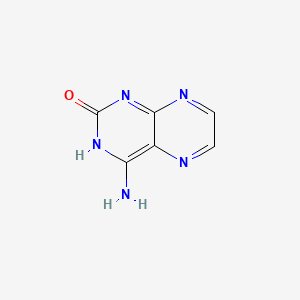
![2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017229.png)
![2-[5-(Hydroxymethyl)-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017235.png)
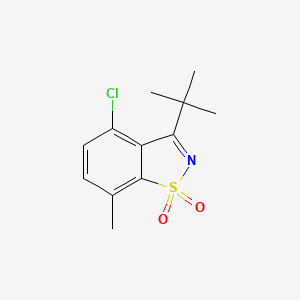
![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)
